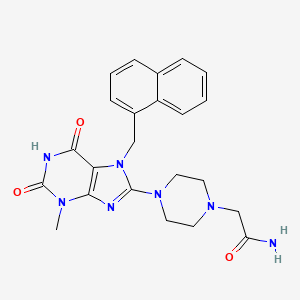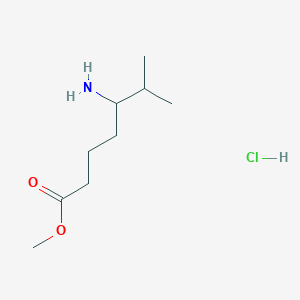![molecular formula C10H12ClF2NO3 B2470257 Ácido (2S)-2-amino-3-[4-(difluorometoxi)fenil]propanoico; clorhidrato CAS No. 921623-44-1](/img/structure/B2470257.png)
Ácido (2S)-2-amino-3-[4-(difluorometoxi)fenil]propanoico; clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone. The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and (S)-2-amino-3-bromopropanoic acid.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction. The 4-(difluoromethoxy)benzaldehyde reacts with (S)-2-amino-3-bromopropanoic acid in the presence of a base such as sodium hydroxide to form the intermediate.
Hydrolysis and Purification: The intermediate is then hydrolyzed under acidic conditions to yield the final product, (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid. The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification Techniques: Employing purification techniques such as crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with enzymes and receptors in biological systems, leading to modulation of their activity. The difluoromethoxy group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved include signal transduction and metabolic pathways, which are critical for its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(methoxy)phenyl]propanoic acid
- (2S)-2-Amino-3-[4-(fluoromethoxy)phenyl]propanoic acid
Uniqueness
(2S)-2-Amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Propiedades
Número CAS |
921623-44-1 |
|---|---|
Fórmula molecular |
C10H12ClF2NO3 |
Peso molecular |
267.66 g/mol |
Nombre IUPAC |
2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H11F2NO3.ClH/c11-10(12)16-7-3-1-6(2-4-7)5-8(13)9(14)15;/h1-4,8,10H,5,13H2,(H,14,15);1H |
Clave InChI |
LWDRCFDXDKENJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OC(F)F.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2470185.png)
![3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid](/img/structure/B2470186.png)
![3-(2-fluorophenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one](/img/structure/B2470187.png)

![2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfonyl)-N-(propan-2-yl)acetamide](/img/structure/B2470192.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2470195.png)

